molecular formula C6H6BrNO2 B7966526 3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid

3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B7966526
M. Wt: 204.02 g/mol
InChI Key: XZHLPPIIYRFZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6BrNO2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom and a carboxylic acid group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrrole-2-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 3-substituted pyrrole derivatives.

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of pyrrole-2-methanol or pyrrole-2-carbaldehyde.

Scientific Research Applications

3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the nitrogen atom.

    1-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the bromine atom.

    3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a chlorine atom instead of bromine.

Uniqueness

3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. The presence of both functional groups allows for a diverse range of chemical modifications and applications.

Properties

IUPAC Name

3-bromo-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-8-3-2-4(7)5(8)6(9)10/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHLPPIIYRFZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.